molecular formula C9H6BrF3O2 B13155492 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one

Cat. No.: B13155492
M. Wt: 283.04 g/mol
InChI Key: OCCAPKAEMDLIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is an organic compound that features a bromine atom attached to a phenyl ring and a trifluoromethoxy group attached to an ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with trifluoromethoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets and pathways. The bromine and trifluoromethoxy groups contribute to the compound’s reactivity and ability to form specific interactions with biological molecules. These interactions can influence various biochemical processes, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-one
  • 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
  • 1-(2-Iodophenyl)-2-(trifluoromethoxy)ethan-1-one

Uniqueness

1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The trifluoromethoxy group also contributes to its unique chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(trifluoromethoxy)ethanone

InChI

InChI=1S/C9H6BrF3O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4H,5H2

InChI Key

OCCAPKAEMDLIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.